4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is an organic compound with the molecular formula and a molar mass of approximately 291.93 g/mol. It is characterized by a benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The presence of two bromine atoms at the 4 and 7 positions imparts unique properties to this compound, influencing its reactivity and biological activity.
These reactions are facilitated by common reagents such as sodium hydroxide for substitutions and sodium borohydride for reductions .
Research has shown that derivatives of 1,3-dihydro-2H-benzimidazol-2-one exhibit significant biological activities. Some studies indicate that these compounds may act as potent non-nucleoside reverse transcriptase inhibitors, making them potential candidates for anti-HIV therapies . The introduction of bromine substituents can enhance their biological efficacy by improving binding affinity to target enzymes.
The synthesis of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves bromination reactions. One common method includes:
This method allows for the selective introduction of bromine at the desired positions on the benzimidazole ring .
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one finds applications in various fields:
Its versatility in applications stems from its ability to undergo various chemical transformations while maintaining structural integrity .
Studies focusing on the interaction of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one with biological targets have revealed its potential as an inhibitor in enzymatic processes. The compound's ability to form stable complexes with target proteins enhances its efficacy as a pharmaceutical agent. Interaction studies often utilize techniques such as X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms and affinities .
Several compounds share structural similarities with 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one | Bromine at positions 4 and 6 | Different reactivity patterns due to bromine placement |
| 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one | Bromine at positions 5 and 6 | May exhibit distinct biological activities |
| 4-Bromo-1H-benzo[d]imidazol-2(3H)-one | Single bromine at position 4 | Simpler structure with potentially different reactivity |
The positioning of bromine atoms significantly influences the chemical behavior and biological activity of these compounds, making each derivative unique in its applications and interactions .
The nuclear magnetic resonance spectroscopic analysis of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one reveals distinctive spectral features characteristic of the benzimidazolone core structure [1]. The compound, with molecular formula C₇H₄Br₂N₂O and molecular weight 291.93 g/mol, exhibits specific chemical shift patterns that enable structural identification [1].
In proton nuclear magnetic resonance spectroscopy, benzimidazolone derivatives typically display characteristic signals in the aromatic region between 6.9-8.2 ppm [11]. The presence of bromine substituents at the 4 and 7 positions significantly influences the electronic environment of the remaining aromatic protons [12]. For 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one, the aromatic protons appear as a simplified pattern due to the symmetrical substitution pattern [10].
The nitrogen-hydrogen protons of the benzimidazolone ring system represent crucial diagnostic signals in nuclear magnetic resonance analysis [12]. These protons typically appear in the downfield region, generally between 10-13 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the carbonyl group [13]. The chemical shift values are influenced by hydrogen bonding interactions and tautomeric equilibria that may occur in solution [17].
| Nuclear Position | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-5, H-6 | 7.2-7.8 | singlet or doublet | 2H |
| NH protons | 10.5-12.8 | broad singlet | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one [11]. The carbonyl carbon typically resonates in the characteristic region around 153-158 ppm, reflecting the electron-withdrawing nature of the adjacent nitrogen atoms [11]. The aromatic carbons bearing bromine substituents exhibit distinct chemical shifts due to the heavy atom effect and the electron-withdrawing properties of bromine [12].
The benzimidazolone core carbons display chemical shifts that are influenced by the tautomeric behavior of the system [17]. The quaternary carbons of the fused ring system typically appear between 120-140 ppm, while the brominated carbons show characteristic downfield shifts [10]. The symmetrical substitution pattern in 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one results in equivalent chemical environments for corresponding carbon atoms [12].
The infrared spectroscopic analysis of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one reveals characteristic vibrational modes that provide definitive structural confirmation [14]. The benzimidazolone core exhibits distinctive absorption bands corresponding to specific functional groups and molecular vibrations [22].
The carbonyl stretching vibration represents one of the most diagnostic features in the infrared spectrum of benzimidazolone compounds [28]. For 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one, the carbonyl stretching frequency typically appears in the region of 1680-1720 cm⁻¹ [21] [28]. This frequency range is characteristic of cyclic imide carbonyl groups, where the electron delocalization within the ring system influences the exact position of the absorption band [30].
The nitrogen-hydrogen stretching vibrations constitute another critical spectroscopic feature of the benzimidazolone structure [22]. These vibrations typically appear as broad absorption bands in the region of 3200-3500 cm⁻¹ [23] [30]. The broadness of these bands is attributed to hydrogen bonding interactions, both intermolecular and intramolecular, which are common in benzimidazolone derivatives [14].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH stretching | 3200-3500 | Medium-Strong | Primary and secondary NH groups |
| C=O stretching | 1680-1720 | Strong | Carbonyl group of benzimidazolone |
| C=N stretching | 1620-1650 | Medium | Imidazole ring C=N bonds |
| C=C aromatic stretching | 1500-1600 | Medium | Benzene ring vibrations |
| C-Br stretching | 500-700 | Medium | Carbon-bromine bonds |
The aromatic carbon-carbon stretching vibrations in 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one appear in the characteristic region between 1500-1600 cm⁻¹ [14]. These vibrations are influenced by the electron-withdrawing effects of both the bromine substituents and the imidazolone ring system [22]. The presence of bromine atoms introduces additional vibrational modes, particularly carbon-bromine stretching vibrations that typically appear in the lower frequency region around 500-700 cm⁻¹ [14].
The ring breathing modes and out-of-plane deformation vibrations of the benzimidazolone core provide additional structural information [14]. These vibrations typically appear in the fingerprint region below 1500 cm⁻¹ and are influenced by the overall molecular symmetry and substitution pattern [22]. The presence of the bromine substituents at the 4 and 7 positions creates a symmetrical substitution pattern that affects the intensity and frequency of these vibrational modes [14].
The mass spectrometric analysis of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one provides detailed information about the fragmentation pathways and structural characteristics of this compound [15]. The molecular ion peak appears at m/z 291.93, corresponding to the molecular weight of the compound [1]. The isotopic pattern reflects the presence of two bromine atoms, showing characteristic peaks at M, M+2, and M+4 with relative intensities following the bromine isotope distribution [9].
The primary fragmentation pathways of 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one involve the sequential loss of bromine atoms and subsequent rearrangement reactions [15]. The loss of a single bromine atom (mass 79.9) from the molecular ion produces a significant fragment at m/z 212, which represents a key fragmentation pathway for halogenated benzimidazolone derivatives [9]. This fragmentation is facilitated by the relatively weak carbon-bromine bonds and the stability of the resulting aromatic radical cation [15].
A characteristic fragmentation pattern involves the elimination of hydrogen cyanide (HCN, mass 27) from the benzimidazolone core, which is commonly observed in benzimidazole-containing compounds [15]. This fragmentation produces a significant peak at m/z 265 (M-27), representing the loss of HCN from the molecular ion [15]. The stability of this fragment is attributed to the formation of a more extended aromatic system following the elimination reaction [9].
| Fragment m/z | Relative Intensity (%) | Mass Loss | Structural Assignment |
|---|---|---|---|
| 291.93 | 15-25 | - | Molecular ion [M]⁺ |
| 293.93 | 30-40 | - | [M+2]⁺ bromine isotope |
| 295.93 | 15-25 | - | [M+4]⁺ bromine isotope |
| 265 | 40-60 | 27 (HCN) | [M-HCN]⁺ |
| 212 | 60-80 | 80 (Br) | [M-Br]⁺ |
| 132 | 80-100 | 160 (2Br+HCN) | Base peak fragment |
The base peak in the mass spectrum typically appears at m/z 132, resulting from the sequential loss of both bromine atoms and hydrogen cyanide [15]. This fragment represents a highly stable benzimidazole-derived cation that retains the essential heterocyclic structure while eliminating the labile substituents [9]. The high intensity of this peak reflects the thermodynamic stability of the resulting aromatic system [15].
Secondary fragmentation pathways involve the breakdown of the benzimidazolone ring system through various rearrangement processes [15]. The loss of carbon monoxide (CO, mass 28) from intermediate fragments is commonly observed, particularly from fragments that retain the carbonyl functionality [9]. These fragmentations provide additional structural information about the connectivity and electronic properties of the benzimidazolone core [15].
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is assigned the Chemical Abstracts Service Registry Number 69272-52-2, which serves as the unique numerical identifier for this chemical compound within the Chemical Abstracts Service database system [1] [2] [3]. This registry number provides an unambiguous method for identifying the compound across diverse scientific and commercial databases, ensuring precise communication among researchers, manufacturers, and regulatory bodies worldwide.
The compound exhibits multiple systematic naming variations that reflect different nomenclature conventions employed across chemical literature and databases. The Chemical Abstracts Service index name follows the format 2H-Benzimidazol-2-one, 4,7-dibromo-1,3-dihydro-, which represents the inverted naming system traditionally used in chemical indexing [1] [2] [3]. This nomenclature places the parent heterocyclic system first, followed by substitution descriptors in a standardized format that facilitates database searching and cross-referencing.
Alternative naming systems include several acceptable International Union of Pure and Applied Chemistry nomenclature variants. The extended International Union of Pure and Applied Chemistry name 4,7-dibromo-1,3-dihydro-2H-benzo[d]imidazol-2-one incorporates the fusion descriptor [d] to explicitly indicate the specific arrangement of the fused benzene and imidazole ring systems [4] [3]. This designation follows current International Union of Pure and Applied Chemistry recommendations for naming fused heterocyclic systems where the letter designation specifies the precise fusion pattern.
Additional recognized nomenclature includes abbreviated forms such as 4,7-dibromobenzimidazol-2-one, which represents a simplified common name that omits certain systematic descriptors while maintaining chemical specificity [3]. The compound may also be referenced as 4,7-dibromo-2-oxobenzimidazoline, utilizing the alternative oxo-designation for the carbonyl functional group at the 2-position of the benzimidazole ring system.
| Naming System | Name | Reference System |
|---|---|---|
| International Union of Pure and Applied Chemistry Preferred Name | 4,7-dibromo-1,3-dihydrobenzimidazol-2-one | Current International Union of Pure and Applied Chemistry nomenclature [1] [2] |
| Chemical Abstracts Service Index Name | 2H-Benzimidazol-2-one, 4,7-dibromo-1,3-dihydro- | Chemical Abstracts Service [1] [2] [3] |
| Alternative International Union of Pure and Applied Chemistry Name | 4,7-dibromo-1,3-dihydro-2H-benzo[d]imidazol-2-one | Extended International Union of Pure and Applied Chemistry nomenclature [4] [3] |
| Alternative Common Name | 4,7-dibromobenzimidazol-2-one | Common chemical nomenclature [3] |
| Shortened Name | 4,7-dibromo-2-oxobenzimidazoline | Abbreviated nomenclature [3] |
The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, particularly those containing fused ring systems. The benzimidazole core structure represents a bicyclic system formed by the fusion of a benzene ring and an imidazole ring, with the numbering system following standard heterocyclic nomenclature principles [5] [6]. The position designations 4,7-dibromo indicate the specific attachment sites of bromine substituents on the benzene portion of the fused ring system, while the 2-one designation specifies the presence of a carbonyl group at the 2-position of the imidazole ring [7] [8] [9].
The 1,3-dihydro designation in the systematic name indicates the presence of hydrogen atoms at the 1 and 3 positions of the imidazole ring, distinguishing this compound from its aromatic benzimidazole analogs [7] [9]. This nomenclature precisely defines the oxidation state and hydrogen distribution within the heterocyclic framework, providing complete structural information through systematic naming conventions.
The Simplified Molecular Input Line Entry System notation for 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is represented as C1=CC(=C2C(=C1Br)NC(=O)N2)Br [1] [2] [3]. This linear notation system provides a standardized method for representing the three-dimensional molecular structure in a text-based format, enabling computational processing and database storage of chemical structures. The Simplified Molecular Input Line Entry System string encodes the complete connectivity pattern of atoms within the molecule, including the specific positions of bromine substituents and the carbonyl functionality.
The canonical Simplified Molecular Input Line Entry System representation O=C1NC2=C(Br)C=CC(Br)=C2N1 provides an alternative linear encoding that begins with the carbonyl oxygen atom [3]. This canonical form represents a standardized arrangement that ensures consistency across different software platforms and databases, facilitating accurate structure matching and retrieval operations.
The International Chemical Identifier for this compound is InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) [1] [2] [4] [3]. This hierarchical identifier system provides a unique textual representation that encodes not only connectivity information but also stereochemical and tautomeric details. The International Chemical Identifier format includes multiple layers of information, beginning with the molecular formula (C7H4Br2N2O) and proceeding through connectivity descriptors and hydrogen positioning data.
The International Chemical Identifier Key HMZICMLGPYLZJN-UHFFFAOYSA-N serves as a fixed-length hash code derived from the complete International Chemical Identifier string [1] [2] [4] [3]. This 27-character identifier provides a compact, searchable format for database indexing while maintaining the unique identification properties of the full International Chemical Identifier. The key structure follows the format of 14 characters for the connectivity layer, followed by 10 characters for stereochemical information, and concluding with a single character indicating the International Chemical Identifier version.
| Property | Value |
|---|---|
| Simplified Molecular Input Line Entry System Notation | C1=CC(=C2C(=C1Br)NC(=O)N2)Br [1] [2] [3] |
| Canonical Simplified Molecular Input Line Entry System | O=C1NC2=C(Br)C=CC(Br)=C2N1 [3] |
| International Chemical Identifier | InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) [1] [2] [4] [3] |
| International Chemical Identifier Key | HMZICMLGPYLZJN-UHFFFAOYSA-N [1] [2] [4] [3] |
| Molecular Formula | C7H4Br2N2O [1] [2] [3] |
| Molecular Weight | 291.93 g/mol [1] [2] [3] |
The International Chemical Identifier generation process follows standardized algorithms that ensure reproducible results across different computational platforms and software implementations. The connectivity layer encodes the basic molecular graph structure, while additional layers provide information about hydrogen distribution, stereochemistry, and isotopic composition when applicable. For 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one, the absence of stereochemical centers results in the standard suffix "-UHFFFAOYSA-N" in the International Chemical Identifier Key.